Polyamide Melting Point: PXD-6 vs. MXD6
The polyamide derived from p-xylylenediamine adipate (PXD-6) exhibits a melting point of approximately 306°C, compared to 237°C for the meta-isomer analog MXD6 (poly-m-xylylene adipamide), as reported in patent literature and manufacturer technical data [1]. This 69°C elevation is attributed to the linear para-substitution enabling denser chain packing and higher crystallinity. The patent literature explicitly notes that PXD-6 homopolymer's melting point of ~306°C presents molding challenges due to its proximity to the thermal decomposition temperature, while MXD6 at 237°C offers broader melt processability [1]. Mitsubishi Gas Chemical's official technical data confirms the MXD6 melting point at 237°C by DSC .
| Evidence Dimension | Polymer melting point (Tm) by DSC |
|---|---|
| Target Compound Data | PXD-6 polyamide: ~306°C (near decomposition temperature) |
| Comparator Or Baseline | MXD6 (poly-m-xylylene adipamide): 237°C |
| Quantified Difference | ~69°C higher (29% elevation) |
| Conditions | DSC measurement; PXD-6 homopolymer derived from adipyl p-xylylenediamine salt; MXD6 data from Mitsubishi Gas Chemical product specification |
Why This Matters
For high-temperature engineering thermoplastic applications (e.g., under-the-hood automotive, high-temperature electronics), a 69°C higher melting point directly expands the operational temperature window, making PXD-6-based resins selectable where MXD6 would fail by softening or melting.
- [1] Oguro, H., Mitadera, J. & Kuwahara, H. (2013). Polyamide resins and processes for molding them. U.S. Patent Application 2013/0184431 A1. [0037]: PXD-6 homopolymer Tm ~306°C vs. MXD6 Tm ~237°C. View Source
